molecular formula C4H7Cl2N3 B019922 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 104256-69-1

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B019922
Key on ui cas rn: 104256-69-1
M. Wt: 168.02 g/mol
InChI Key: ZESCZOKYYXYNNQ-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

(2-methyl-2H-1,2,4-triazol-3-yl)methanol (0.1 g, 0.88 mmol) was dissolved in 10 mL of SOCl2 and refluxed for 2 hours. The mixture was evaporated to dryness and coevaporated with toluene. The resulting white solid (about 0.1 g) was used in the next step without further purification
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7]O)=[N:5][CH:4]=[N:3]1.O=S(Cl)[Cl:11]>>[ClH:11].[Cl:11][CH2:7][C:6]1[N:2]([CH3:1])[N:3]=[CH:4][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CN1N=CN=C1CO
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting white solid (about 0.1 g) was used in the next step without further purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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